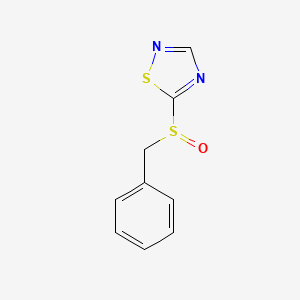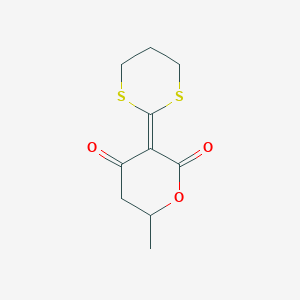
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or water. For example, the thioacetalization of aldehydes and ketones can be efficiently catalyzed by yttrium triflate or tungstophosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
科学的研究の応用
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Corrosion Inhibition: It has been studied for its potential to inhibit the corrosion of metals in acidic environments.
作用機序
The mechanism by which 3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione exerts its effects involves its ability to undergo various chemical transformations. For example, its role as a corrosion inhibitor is attributed to its adsorption on metal surfaces, forming a protective layer that prevents further oxidation . The compound’s electronic properties are influenced by the presence of the dithiane and oxane rings, which can interact with molecular targets through π-orbital interactions and electron density distribution .
類似化合物との比較
Similar Compounds
- Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene
Uniqueness
3-(1,3-Dithian-2-ylidene)-6-methyloxane-2,4-dione is unique due to its combination of a dithiane ring and an oxane ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
850163-41-6 |
|---|---|
分子式 |
C10H12O3S2 |
分子量 |
244.3 g/mol |
IUPAC名 |
3-(1,3-dithian-2-ylidene)-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C10H12O3S2/c1-6-5-7(11)8(9(12)13-6)10-14-3-2-4-15-10/h6H,2-5H2,1H3 |
InChIキー |
BDBLVBSFEMBAQG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(=C2SCCCS2)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


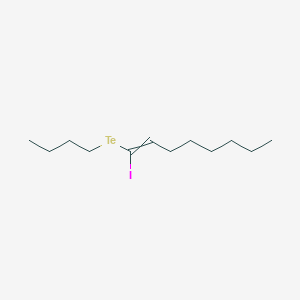
![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)


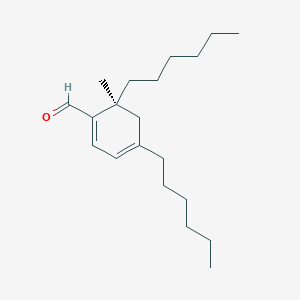
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

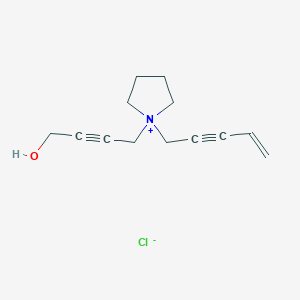
![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)
